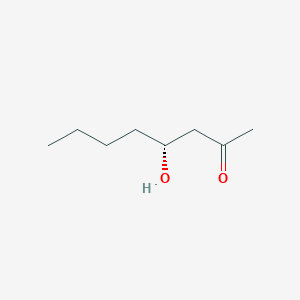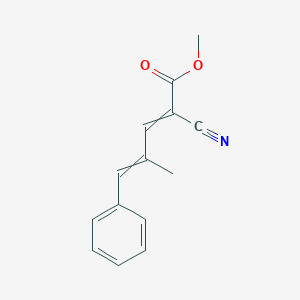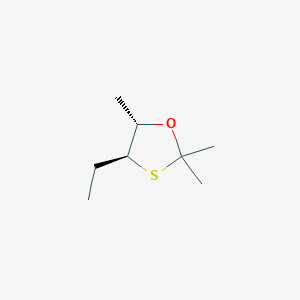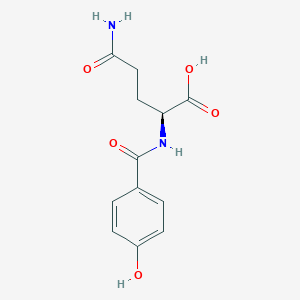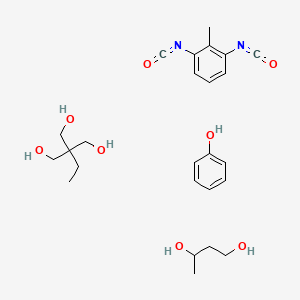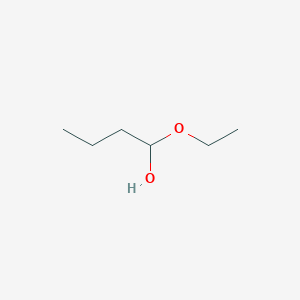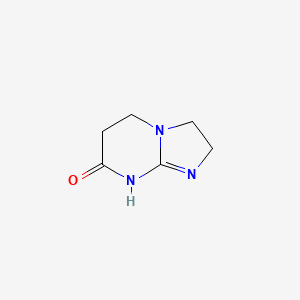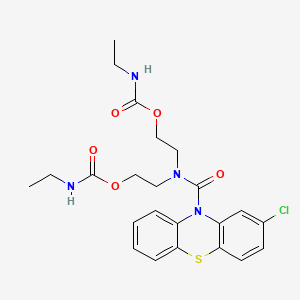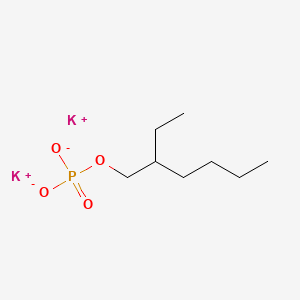
Dipotassium 2-ethylhexyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium 2-ethylhexyl phosphate: is an organophosphorus compound with the molecular formula C8H17K2O4P . It is a potassium salt of 2-ethylhexyl phosphate and is known for its applications in various industrial and scientific fields. This compound is characterized by its ability to act as a surfactant, emulsifier, and corrosion inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dipotassium 2-ethylhexyl phosphate can be synthesized through the reaction of 2-ethylhexanol with phosphorus pentoxide . The reaction typically involves the following steps:
Reaction of 2-ethylhexanol with phosphorus pentoxide: This step produces di(2-ethylhexyl)phosphoric acid. [ 4 , \text{C}{17}\text{OH} + \text{P}{10} \rightarrow 2 , [(\text{C}{17}\text{O})\text{PO}(\text{OH})]_2\text{O} ]
Neutralization with potassium hydroxide: The di(2-ethylhexyl)phosphoric acid is then neutralized with potassium hydroxide to form this compound. [ [(\text{C}{17}\text{O})\text{PO}(\text{OH})]_2\text{O} + 2 , \text{KOH} \rightarrow \text{C}{17}\text{K}_2\text{O}_4\text{P} + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves controlled addition of reactants, temperature regulation, and purification steps to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Dipotassium 2-ethylhexyl phosphate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of 2-ethylhexanol and phosphoric acid derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and strong bases.
Hydrolysis: Typically occurs under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Depending on the substituent, various organophosphorus compounds can be formed.
Hydrolysis: Produces 2-ethylhexanol and phosphoric acid derivatives.
Scientific Research Applications
Dipotassium 2-ethylhexyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and processes.
Biology: Employed in the preparation of buffer solutions and as a stabilizer in biological assays.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized as a corrosion inhibitor, lubricant additive, and in the extraction of metals such as uranium and rare earth elements
Mechanism of Action
The mechanism of action of dipotassium 2-ethylhexyl phosphate involves its ability to interact with various molecular targets and pathways:
Surfactant Properties: The compound reduces surface tension, allowing it to stabilize emulsions and disperse particles.
Corrosion Inhibition: Forms a protective layer on metal surfaces, preventing oxidation and corrosion.
Metal Extraction: Acts as a chelating agent, binding to metal ions and facilitating their extraction from solutions.
Comparison with Similar Compounds
Dipotassium 2-ethylhexyl phosphate can be compared with other similar compounds such as:
Dipotassium phosphate (K2HPO4): Used as a buffering agent and in food additives.
Bis(2-ethylhexyl) phosphate: Similar in structure but used primarily as a plasticizer and in the extraction of metals
Uniqueness: this compound is unique due to its dual functionality as a surfactant and corrosion inhibitor, making it valuable in both industrial and scientific applications.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique properties and ability to undergo different chemical reactions make it an important compound in both research and industry.
Properties
CAS No. |
68550-93-6 |
|---|---|
Molecular Formula |
C8H17K2O4P |
Molecular Weight |
286.39 g/mol |
IUPAC Name |
dipotassium;2-ethylhexyl phosphate |
InChI |
InChI=1S/C8H19O4P.2K/c1-3-5-6-8(4-2)7-12-13(9,10)11;;/h8H,3-7H2,1-2H3,(H2,9,10,11);;/q;2*+1/p-2 |
InChI Key |
MXDLSTFDVJKXGG-UHFFFAOYSA-L |
Canonical SMILES |
CCCCC(CC)COP(=O)([O-])[O-].[K+].[K+] |
physical_description |
Water or Solvent Wet Solid; NKRA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



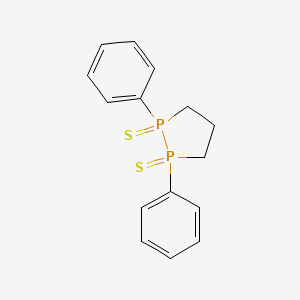
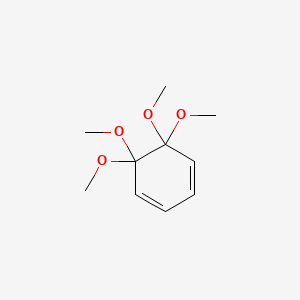
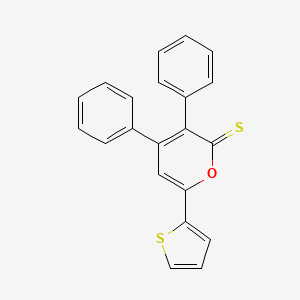
![N-[(Diethylcarbamothioyl)sulfanyl]benzamide](/img/structure/B14475653.png)
